molecular formula C16H11FN6O B2748172 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 892768-73-9

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2748172
CAS No.: 892768-73-9
M. Wt: 322.303
InChI Key: GDYNAQZTBGOISZ-UHFFFAOYSA-N
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Description

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with both oxadiazole and triazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced through a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods

Industrial production methods focus on optimizing yield, purity, and cost-effectiveness. These methods often involve the use of high-pressure reactors and catalysts to enhance reaction rates and selectivity. For example, the use of platinum and carbon catalysts in a high-pressure autoclave can significantly improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-12-9-5-4-8-11(12)15-19-16(24-21-15)13-14(18)23(22-20-13)10-6-2-1-3-7-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYNAQZTBGOISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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